(3R,4S)-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester
Description
(3R,4S)-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 3R-amino position and an ethyl ester moiety at the 4S-carboxylic acid position. This compound is pivotal in pharmaceutical synthesis, where the Boc group safeguards the amine during reactions, while the ethyl ester enhances solubility and stability for intermediate purification. Its stereochemistry (3R,4S) is critical for biological activity, as seen in analogous compounds targeting enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
ethyl (3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)9-6-7-14-8-10(9)15-12(17)19-13(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,15,17)/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLFKLQIHHBWQG-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNCC1NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCNC[C@@H]1NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis often begins with ethyl 4-oxopiperidine-3-carboxylate or analogous piperidine ketones. Alternatively, acyclic precursors like glycine ethyl ester are used to build the ring through cyclization.
Example Protocol (Adapted from Patent CN111072543B):
-
Nucleophilic substitution : Glycine ethyl ester reacts with methyl chloroformate in dichloromethane at 0°C, mediated by triethylamine, to form a protected intermediate.
-
Cyclization : Treatment with ethyl acrylate and lithium tert-butoxide in tetrahydrofuran yields a pyrrolidine intermediate. For piperidine synthesis, longer-chain dienophiles (e.g., pentenoates) are substituted.
Introduction of the Boc Protecting Group
The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For stereochemical control, chiral catalysts or resolved intermediates are employed.
Optimized Boc Protection:
Stereochemical Control Strategies
The (3R,4S) configuration is achieved through:
-
Asymmetric hydrogenation : Using chiral Ru catalysts, such as [(S)-BINAP]RuCl₂, to reduce imine intermediates.
-
Chiral auxiliaries : Temporarily attaching chiral groups to direct stereochemistry during ring closure.
Catalytic Hydrogenation Example:
-
Substrate : 3,4-didehydropiperidine ethyl ester.
-
Catalyst : [(S)-(-)-5,5'-Bis(di(3,5-xylyl)phosphino)-4,4'-di-1,3-benzodioxole]Ru(II) diacetate.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Cyclization : Tetrahydrofuran (THF) outperforms dioxane in ring-closing reactions due to its polarity and boiling point.
-
Boc Protection : Dichloromethane minimizes side reactions compared to polar aprotic solvents.
Comparative Solvent Study:
| Solvent | Cyclization Yield | Boc Protection Yield |
|---|---|---|
| THF | 78% | N/A |
| Dioxane | 65% | N/A |
| CH₂Cl₂ | N/A | 92% |
Catalytic Systems for Asymmetric Synthesis
Chiral Ru and Rh complexes are pivotal for achieving high enantioselectivity. The patent-derived Ru catalyst achieves ≥99% ee, whereas Rh catalysts (e.g., Rh-DuPhos) yield 85–90% ee in analogous systems.
Analytical Characterization
Structural Verification
Purity Assessment
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the piperidine ring or reduce any carbonyl functionalities present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
General Synthetic Route:
- Formation of Piperidine Ring:
- Starting from appropriate amines and carbonyl compounds.
- Boc Protection:
- Treatment with tert-butoxycarbonyl anhydride to protect the amino group.
- Esterification:
- Reaction with ethyl chloroformate to form the ethyl ester.
Medicinal Chemistry
(3R,4S)-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester has been investigated for its potential role as a precursor in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
Enzyme Inhibition Studies
Research indicates that derivatives of this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, which could be beneficial in developing treatments for diseases such as cancer and diabetes. For instance, studies have shown that similar piperidine derivatives can inhibit enzymes like Dipeptidyl Peptidase IV (DPP-IV), which is relevant in diabetes management .
Neuropharmacology
The compound's structural characteristics make it a candidate for studying interactions with neurotransmitter systems. Compounds related to piperidines have been shown to interact with dopamine and norepinephrine transporters, suggesting potential applications in treating neurological disorders .
Case Study 1: Synthesis and Activity of Piperidine Derivatives
A study published in PubChem examined the synthesis of various piperidine derivatives, including those based on (3R,4S)-3-tert-butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester. The derivatives were tested for their affinity towards dopamine transporters, showing promising results that indicate their potential use in treating conditions like ADHD and depression .
Case Study 2: Anticancer Activity
In another study focusing on enzyme inhibition, derivatives of this compound were synthesized and tested against cancer cell lines. The results indicated that certain modifications to the piperidine structure enhanced cytotoxicity against specific cancer types, highlighting its potential as a lead compound for anticancer drug development .
Mechanism of Action
The mechanism of action of (3R,4S)-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester depends on its specific application. In general, the piperidine ring can interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amine allows for selective deprotection, enabling the compound to participate in various biochemical pathways.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Piperidine Derivatives
Key Observations:
Substituent Effects: The ethyl ester in the target compound improves lipophilicity compared to free carboxylic acids (e.g., ), enhancing cell membrane permeability. Boc vs. Benzyl Protection: The Boc group (target compound) offers steric protection and acid-labile deprotection, whereas the benzyl ester in requires hydrogenolysis, limiting compatibility with reducible substrates.
Stereochemical Impact :
- The 3R,4S configuration distinguishes the target compound from the 3S,4R analog in , which bears a phenyl group. Such stereochemical inversions can drastically alter binding affinity in chiral environments, as seen in enantiomeric impurities of Edoxaban ().
Physicochemical Properties: The target compound’s Topological Polar Surface Area (TPSA) is estimated at ~70 Ų (similar to ), suggesting moderate solubility. However, the ethyl ester reduces hydrogen-bonding capacity compared to hydroxylated analogs (e.g., : 2 H-bond donors vs. 0 in the target). LogP: The Boc and ethyl ester groups likely increase hydrophobicity (estimated LogP ~2.5), aligning with (LogP ~2.8) but higher than (LogP ~1.2).
Biological Activity
(3R,4S)-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
- IUPAC Name : Ethyl (3R, 4S)-1-benzyl-3-(tert-butoxycarbonyl)amino-piperidine-4-carboxylate
- Molecular Formula : C20H30N2O4
- Molecular Weight : 362.47 g/mol
- CAS Number : 1006611-50-2
The biological activity of (3R,4S)-3-tert-butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester mainly involves its role as a kinase inhibitor. Kinases are crucial in various signaling pathways that regulate cell growth and proliferation. The compound's ability to inhibit specific kinases can lead to therapeutic effects in conditions such as cancer.
Biological Activity and Pharmacology
Research indicates that this compound exhibits promising activity against certain cancer cell lines. The following table summarizes key findings from various studies regarding its biological activity:
Structure-Activity Relationship (SAR)
The structure of (3R,4S)-3-tert-butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester is critical for its biological activity. Modifications to the piperidine ring or the tert-butoxycarbonyl group can significantly affect its potency and selectivity towards different kinases. For instance:
- Substituents on the piperidine ring can enhance binding affinity to target enzymes.
- Altering the ethyl ester group may improve solubility and bioavailability.
Case Studies
- In Vivo Studies : In a preclinical model involving xenografted tumors, the compound demonstrated a significant tumor growth inhibition compared to control groups. The study highlighted its potential as a lead compound for further development in oncology.
- Combination Therapies : Research has shown that when used in combination with other chemotherapeutic agents, (3R,4S)-3-tert-butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester enhances the efficacy of treatments against resistant cancer cell lines.
Q & A
Q. What are the key steps in synthesizing (3R,4S)-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves multi-step reactions, including Boc protection of the amine, esterification, and stereochemical control. For example, palladium-catalyzed coupling (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) under inert atmospheres is used to introduce aryl groups ( ). Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from solvents like tert-butyl alcohol. Critical steps include maintaining anhydrous conditions and monitoring reaction progress via TLC or HPLC.
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM, RT | 85% | |
| Esterification | Ethanol, H₂SO₄ (cat.), reflux | 78% | |
| Coupling | Pd(OAc)₂, XPhos, Cs₂CO₃, tert-butanol, 100°C | 65% |
Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl), ester carbonyl (δ ~170 ppm), and piperidine ring protons (δ 3.0–4.5 ppm). NOESY confirms the (3R,4S) configuration by spatial proximity of key protons ().
- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomeric impurities; retention time compared to standards ensures stereochemical purity ().
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 329.18) ().
Advanced Research Questions
Q. How can stereochemical integrity (3R,4S) be maintained during Boc protection and subsequent reactions?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP catalysts to set the piperidine stereochemistry ().
- Kinetic Control : Optimize reaction temperature and solvent polarity to favor the desired diastereomer. For example, low temperatures (-20°C) in THF reduce epimerization ().
- In Situ Monitoring : Use IR spectroscopy to track Boc group stability; acidic conditions may cleave the group, leading to racemization ().
Q. What are the stability challenges of this compound under different storage conditions, and how can degradation be mitigated?
- Methodological Answer :
- Moisture Sensitivity : The Boc group hydrolyzes in humid environments. Store under argon at -20°C with desiccants (silica gel) ().
- Thermal Degradation : Avoid temperatures >40°C; DSC analysis shows decomposition onset at 120°C ().
- Incompatibilities : Reacts with strong acids (e.g., TFA) or bases, leading to ester hydrolysis. Use neutral buffers during biological assays ().
Q. How can low yields in the final coupling step be addressed?
- Methodological Answer :
- Catalyst Optimization : Increase Pd(OAc)₂ loading from 2 mol% to 5 mol% and extend reaction time to 8 hours ().
- Ligand Screening : Test bulky ligands (e.g., DavePhos) to reduce steric hindrance ().
- By-Product Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) and adjust substrate ratios ().
Q. Are there alternative protecting groups to Boc for the amine in this compound, and what are their trade-offs?
- Methodological Answer :
- Fmoc : Labile to piperidine but incompatible with ester hydrolysis conditions ().
- Cbz : Requires hydrogenolysis (H₂/Pd-C), which may reduce unsaturated bonds in the molecule ().
- Alloc : Removed with Pd(0)/morpholine, suitable for orthogonal protection ().
Safety and Handling
Q. What precautions are necessary when handling this compound due to its toxicity profile?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (H335) ().
- Spill Management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste ().
- First Aid : For skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists ().
Data Contradictions and Resolutions
Q. Discrepancies in reported yields for similar Boc-protected piperidines: How to validate optimal conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
